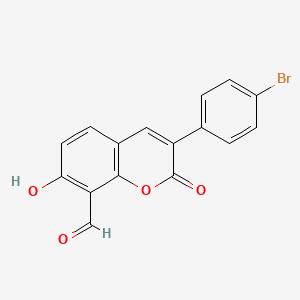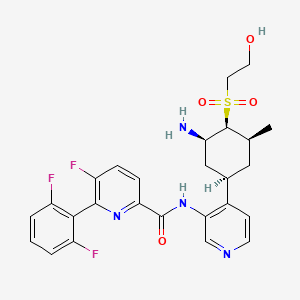![molecular formula C29H35FN8O4 B10836945 methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate](/img/structure/B10836945.png)
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “US8987457, 198” is a ring-substituted N-pyridinyl amide, primarily recognized for its role as a kinase inhibitor. This compound has been developed and patented by Novartis AG and is known for its potential therapeutic applications, particularly in the treatment of various diseases where kinase inhibition is beneficial .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “US8987457, 198” involves several key steps:
Formation of the Pyridinyl Amide Core: The synthesis begins with the formation of the pyridinyl amide core. This is typically achieved through a condensation reaction between a pyridine derivative and an amine.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired substituents on the pyridine ring. These reactions often involve halogenation, nitration, and subsequent reduction steps.
Final Assembly: The final step involves the coupling of the substituted pyridine with an appropriate amine to form the N-pyridinyl amide structure.
Industrial Production Methods
Industrial production of “US8987457, 198” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
“US8987457, 198” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine, as well as nitrating agents like nitric acid, are commonly employed.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
“US8987457, 198” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of kinase inhibition and as a reference standard in analytical chemistry.
Biology: The compound is used in biological assays to study its effects on cellular processes and kinase activity.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where kinase inhibition is a key therapeutic strategy.
作用機序
The mechanism of action of “US8987457, 198” involves the inhibition of kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, “US8987457, 198” can modulate cellular signaling pathways, leading to therapeutic effects in diseases where kinase activity is dysregulated .
類似化合物との比較
“US8987457, 198” can be compared with other kinase inhibitors, such as:
PIM Kinase Inhibitors: Compounds like “US8889696” and “US8829193” are also kinase inhibitors but target different kinases.
Azole Compounds: Compounds such as “US9321756” are structurally different but share similar inhibitory properties.
Bicyclic Aromatic Carboxamide Compounds: These compounds, like “US9682991”, have similar applications but differ in their chemical structure and specific kinase targets
The uniqueness of “US8987457, 198” lies in its specific ring-substituted N-pyridinyl amide structure, which provides distinct binding properties and inhibitory effects compared to other kinase inhibitors.
特性
分子式 |
C29H35FN8O4 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C29H35FN8O4/c1-15(2)34-27(39)17-5-6-19(30)18(11-17)22-8-7-20(31)26(35-22)28(40)36-23-12-33-10-9-24(23)38-13-16(3)25(21(32)14-38)37-29(41)42-4/h5-12,15-16,21,25H,13-14,31-32H2,1-4H3,(H,34,39)(H,36,40)(H,37,41)/t16-,21+,25-/m0/s1 |
InChIキー |
FGLBTUNMAVXKMV-LMNXFLSBSA-N |
異性体SMILES |
C[C@H]1CN(C[C@H]([C@H]1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
正規SMILES |
CC1CN(CC(C1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)
![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)


![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)